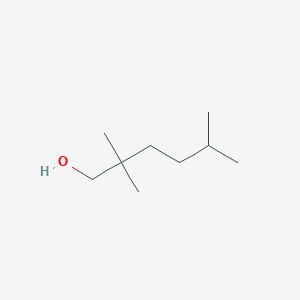
2,2,5-Trimethylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethylhexan-1-ol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
2,2,5-Trimethylhexan-1-ol is widely used as a solvent and intermediate in organic synthesis. Its branched structure provides unique reactivity patterns that are beneficial in synthesizing various organic compounds.
Case Study:
In a study exploring the synthesis of complex organic molecules, this compound was utilized as a solvent to facilitate reactions involving nucleophilic substitutions and eliminations. The compound's ability to dissolve a wide range of reactants contributed to higher yields and shorter reaction times.
Fragrance Industry
The compound is employed as a fragrance ingredient in cosmetics and household products due to its pleasant scent profile. It is often incorporated into formulations for perfumes, soaps, and cleaning agents.
Safety Assessment:
Research has shown that this compound exhibits low toxicity levels when used in cosmetic formulations. A Margin of Exposure (MOE) greater than 100 indicates a favorable safety profile for repeated exposure in consumer products .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety of this compound. Studies indicate that it is not genotoxic and has acceptable levels of repeated dose toxicity.
Findings:
In animal studies where rats were administered varying doses of the compound, significant increases in liver and kidney weights were observed at higher doses (60 mg/kg), but no adverse effects were noted at lower doses (12 mg/kg). This suggests that while there are some effects at high exposure levels, the compound is generally safe for use within established limits .
Industrial Applications
The compound finds application in the production of synthetic lubricants and additives for lubricating oils. Its properties as a wetting agent make it suitable for enhancing the performance of various industrial products.
Application Example:
In lubricant formulations, this compound improves viscosity and thermal stability. Its incorporation into engine oils has been shown to enhance lubrication efficiency under high-temperature conditions.
Environmental Impact
Research on the environmental safety of this compound reveals that it poses minimal risks when used according to regulatory guidelines. Studies indicate that it does not bioaccumulate significantly in aquatic environments and has a low potential for environmental toxicity .
Propriétés
Formule moléculaire |
C9H20O |
|---|---|
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
2,2,5-trimethylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-8(2)5-6-9(3,4)7-10/h8,10H,5-7H2,1-4H3 |
Clé InChI |
XVHDCXTVDFQBHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















